Benzyl 2-(4-(Benzyloxy)phenyl)acetate
Overview
Description
Benzyl 2-(4-(Benzyloxy)phenyl)acetate is an organic compound with the molecular formula C22H20O3. It is a derivative of phenylacetic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl ester group, and the hydrogen atom of the phenyl ring is replaced by a benzyloxy group. This compound is known for its applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, mediated by a palladium catalyst .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation , which could potentially affect various biochemical pathways.
Pharmacokinetics
Its logp value of 455150 suggests that it is lipophilic and could potentially cross biological membranes, influencing its absorption and distribution.
Result of Action
It’s known that reactions at the benzylic position can lead to various outcomes, including the formation of new carbon-carbon bonds .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
Benzyl 2-(4-(Benzyloxy)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical processes. The compound’s interactions are primarily characterized by its ability to form stable complexes with target proteins, thereby influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of reaction intermediates that are crucial for subsequent biochemical transformations .
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher dosages, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects are often observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its biochemical effects. The transport and distribution of this compound are influenced by factors such as its molecular size, polarity, and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows this compound to interact with target biomolecules in the appropriate cellular context, thereby modulating their activity and function. The subcellular distribution of the compound can also influence its stability and degradation within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(Benzyloxy)phenyl)acetate typically involves the esterification of 4-Benzyloxyphenylacetic acid with benzyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:
4-Benzyloxyphenylacetic acid+Benzyl alcoholH2SO44-Benzyloxyphenylacetic acid benzyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(Benzyloxy)phenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 4-Benzyloxyphenylacetic acid and benzyl alcohol.
Oxidation: 4-Benzyloxybenzaldehyde.
Reduction: 4-Benzyloxyphenylmethanol.
Scientific Research Applications
Benzyl 2-(4-(Benzyloxy)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-Benzyloxybenzaldehyde
- 4-Benzyloxyphenylmethanol
Uniqueness
Benzyl 2-(4-(Benzyloxy)phenyl)acetate is unique due to its dual functional groups: the benzyloxy group and the benzyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
benzyl 2-(4-phenylmethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-22(25-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)24-16-19-7-3-1-4-8-19/h1-14H,15-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPRKYSLLNJJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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